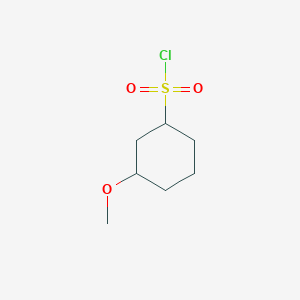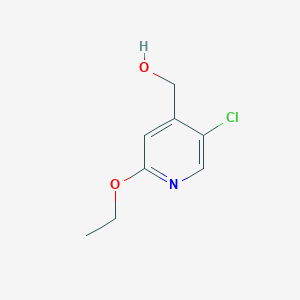![molecular formula C9H15Br3N2OSi B3243821 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole CAS No. 159590-01-9](/img/structure/B3243821.png)
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
概要
説明
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole is a unique organic compound belonging to the imidazole class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:
Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.
Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.
Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.
Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation Products: : Formation of dibrominated imidazole derivatives.
Reduction Products: : Formation of brominated amine derivatives.
Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:
Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.
Industry: : Employed in materials science for developing advanced materials with unique properties.
作用機序
The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:
Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.
Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.
類似化合物との比較
Compared to similar brominated imidazole compounds, 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole stands out due to its unique trimethylsilyl-ethoxy-methyl group, offering distinct reactivity and applications.
Similar Compounds
2,4,5-tribromoimidazole: : Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different chemical properties.
2,4-dibromo-1H-imidazole: : Fewer bromine atoms and different reactivity.
1-methyl-2,4,5-tribromoimidazole: : Substitution at the 1-position with a methyl group instead of trimethylsilyl-ethoxy-methyl.
And there you have it—a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and more. Intriguing compound, isn't it?
特性
IUPAC Name |
trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROCHXTREGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol](/img/structure/B3243762.png)



![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)






